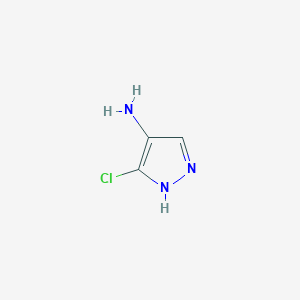

3-Chloro-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c4-3-2(5)1-6-7-3/h1H,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWZUWDRNLWSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276141 | |

| Record name | 5-chloro-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103286-54-0 | |

| Record name | 3-Chloro-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103286-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-1H-pyrazol-4-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1H-pyrazol-4-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of complex molecular scaffolds for drug discovery. Its unique structural features, including a reactive amino group and a strategically positioned chlorine atom on a pyrazole core, make it a versatile precursor for a range of biologically active compounds, most notably kinase inhibitors. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and insights into the reactivity and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Structure

This compound is a substituted pyrazole with the molecular formula C₃H₄ClN₃.[1][2] The presence of both a nucleophilic amino group and a halogenated carbon center on the pyrazole ring are key to its synthetic utility.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 103286-54-0 | [1][2] |

| Molecular Formula | C₃H₄ClN₃ | [1][2] |

| Molecular Weight | 117.54 g/mol | [1][2] |

| Monoisotopic Mass | 117.0093748 Da | [1][3] |

| Canonical SMILES | C1=C(C(=NN1)Cl)N | [2] |

| InChI | InChI=1S/C3H4ClN3/c4-3-2(5)1-6-7-3/h1H,5H2,(H,6,7) | [2] |

| InChIKey | CHWZUWDRNLWSPU-UHFFFAOYSA-N | [2] |

Physicochemical Properties (Predicted)

| Property | Value | Source |

| XLogP3 | 0.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Topological Polar Surface Area | 54.7 Ų | [1] |

| Heavy Atom Count | 7 | [1] |

Note: Experimental physical properties such as melting and boiling points are not consistently reported in the literature. Commercial suppliers list it as a solid.

Synthesis of this compound

The hydrochloride salt of this compound is commonly synthesized via the halogenation and reduction of 4-nitropyrazole.[4] The free amine can then be obtained by neutralization.

Experimental Protocol: Synthesis of this compound Hydrochloride[4]

Materials:

-

4-Nitropyrazole

-

Ethanol

-

37% Hydrochloric Acid

-

Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst

-

Hydrogen gas

-

Glass-lined Hastelloy C pressure reactor

Procedure:

-

To a glass-lined Hastelloy C autoclave reactor, add 4-nitropyrazole (e.g., 4.50 g, 39.8 mmol), ethanol (e.g., 45 mL), and 37% hydrochloric acid (e.g., 60 mL).

-

Add the hydrogenation catalyst (Pd/C or Pt/C).

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen.

-

Heat the reaction mixture to a temperature between 30-40 °C with agitation (e.g., 800 rpm).

-

Monitor the hydrogen uptake until it ceases, indicating the completion of the reaction.

-

Cool the reactor, vent the hydrogen, and purge with nitrogen.

-

The product mixture containing this compound hydrochloride can be collected and purified. A reaction yield of 96.8% has been reported using this method.[4]

Conversion to the Free Amine: The free base, this compound, can be prepared by treating the hydrochloride salt with a suitable base, such as sodium bicarbonate or triethylamine, in an appropriate solvent.[4]

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a singlet for the C5-H proton of the pyrazole ring. The protons of the amino group may appear as a broad singlet. The exact chemical shifts would be influenced by the solvent.

-

¹³C NMR: The spectrum should display three signals corresponding to the three carbon atoms of the pyrazole ring. The carbon bearing the chlorine atom (C3) would be shifted downfield, as would the carbon attached to the amino group (C4).

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine and the pyrazole N-H, as well as C=C and C=N stretching vibrations of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Reactivity and Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of fused heterocyclic systems, particularly those with demonstrated biological activity.

Synthesis of Pyrazolo[3,4-b]pyridines via the Gould-Jacobs Reaction

A prominent application of this compound is in the synthesis of pyrazolo[3,4-b]pyridines, a scaffold found in numerous kinase inhibitors. This transformation is often achieved through the Gould-Jacobs reaction.[5]

In this reaction, the aminopyrazole acts as the amine component, reacting with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. The reaction proceeds through a condensation followed by a thermal cyclization.

Role as a Scaffold for Kinase Inhibitors

The aminopyrazole moiety is a well-established pharmacophore in the design of kinase inhibitors.[6][7] These compounds often target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Derivatives of this compound have been investigated as inhibitors of various kinases, including:

-

Janus Kinases (JAKs): These are critical components of signaling pathways for numerous cytokines and growth factors.[6]

-

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle.[6]

-

Tropomyosin Receptor Kinases (TRKs): These are involved in cell proliferation and differentiation and are targets in cancer therapy.[8]

The 3-amino group of this compound can be functionalized to interact with the hinge region of the kinase active site, a common binding motif for kinase inhibitors. The chlorine at the 3-position can be used for further structural modifications or can occupy a hydrophobic pocket within the active site.

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetically versatile and valuable building block for the development of novel therapeutic agents. Its utility in the construction of privileged scaffolds, particularly for kinase inhibitors, underscores its importance in modern drug discovery. This guide has provided a summary of its key chemical properties, a detailed synthesis protocol, and an overview of its applications, offering a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further exploration of the reactivity of this compound and its derivatives will likely lead to the discovery of new and potent modulators of biological pathways.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C3H4ClN3) [pubchemlite.lcsb.uni.lu]

- 4. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Chloro-1H-pyrazol-4-amine from 4-Nitropyrazole

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug development, starting from 4-nitropyrazole. The described methodology is based on a one-pot halogenation and reduction process, offering an efficient route to the target compound.

Synthetic Strategy Overview

The synthesis of this compound from 4-nitropyrazole is achieved through a one-pot reaction that involves two key transformations: the regioselective chlorination of the pyrazole ring at the 3-position and the subsequent reduction of the nitro group at the 4-position to an amine. This process is effectively carried out in the presence of concentrated hydrochloric acid, which facilitates the chlorination, and a transition metal catalyst for the hydrogenation.[1] The resulting product is the hydrochloride salt of the desired amine, which can then be neutralized to afford the free base.

Experimental Protocols

The following protocols detail the necessary steps for the synthesis of this compound hydrochloride and its subsequent conversion to this compound.

One-Pot Synthesis of this compound Hydrochloride

This procedure outlines the simultaneous chlorination and reduction of 4-nitropyrazole.[1]

Materials:

-

4-Nitropyrazole

-

Palladium on alumina (5 wt%)

-

Hydrochloric acid (18% or 5.7 M)

-

Hydrogen gas

-

Nitrogen gas

-

Glass reactor or glass-lined Hastelloy C pressure reactor

-

Filtration apparatus (e.g., glass fiber filter)

Procedure:

-

To a suitable glass reactor, add 4-nitropyrazole (76.3 g, 0.66 mol), 5% palladium on alumina (44.4 g, 19.9 mmol), and 18% hydrochloric acid (1035 g).

-

Adjust the temperature of the reactor to 30°C.

-

Purge the reactor headspace with nitrogen gas.

-

Introduce hydrogen gas into the reactor.

-

Set the agitation speed to 300 RPM.

-

Maintain the reaction mixture at 30°C under a hydrogen atmosphere until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).

-

Once the reaction is complete, purge the reactor with nitrogen gas.

-

Remove the catalyst by filtration through a glass fiber filter.

-

The resulting filtrate contains the product, this compound hydrochloride, in solution. An in-pot yield of 93.5% has been reported for this step.[1]

Isolation of this compound (Free Base)

This procedure describes the neutralization of the hydrochloride salt to yield the final product.[1]

Materials:

-

Solution of this compound hydrochloride from the previous step

-

A suitable base (e.g., sodium bicarbonate or triethylamine)

-

An appropriate organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Cool the filtrate containing this compound hydrochloride in an ice bath.

-

Slowly add a saturated aqueous solution of a suitable base, such as sodium bicarbonate, with stirring until the pH of the solution becomes basic (pH > 7).

-

Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the solid this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound hydrochloride.

| Parameter | Value | Reference |

| Starting Material | 4-Nitropyrazole | [1] |

| Mass of 4-Nitropyrazole | 76.3 g | [1] |

| Moles of 4-Nitropyrazole | 0.66 mol | [1] |

| Catalyst | 5% Palladium on Alumina | [1] |

| Mass of Catalyst | 44.4 g | [1] |

| Moles of Pd | 19.9 mmol | [1] |

| Reagent | Hydrochloric Acid (18%) | [1] |

| Mass of HCl Solution | 1035 g | [1] |

| Molarity of HCl Solution | 5.7 M | [1] |

| Reaction Conditions | ||

| Temperature | 30°C | [1] |

| Agitation Speed | 300 RPM | [1] |

| Atmosphere | Hydrogen | [1] |

| Product | This compound HCl | [1] |

| In-pot Yield | 93.5% | [1] |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

3-Chloro-1H-pyrazol-4-amine: A Key Building Block for Kinase Inhibitors

CAS Number: 103286-54-0 Molecular Weight: 117.54 g/mol

This technical guide provides an in-depth overview of 3-Chloro-1H-pyrazol-4-amine, a heterocyclic amine that has garnered significant interest in medicinal chemistry. It serves as a crucial scaffold for the synthesis of a variety of biologically active compounds, most notably potent kinase inhibitors for targeted cancer therapy. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its chemical properties, synthesis, and applications.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below, providing a ready reference for laboratory use.[1][2]

| Property | Value | Source |

| CAS Number | 103286-54-0 | PubChem[1] |

| Molecular Formula | C₃H₄ClN₃ | PubChem[1] |

| Molecular Weight | 117.54 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1=C(C(=NN1)Cl)N | PubChem[1] |

| InChI Key | CHWZUWDRNLWSPU-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 117.0093748 g/mol | PubChem[1] |

| Monoisotopic Mass | 117.0093748 g/mol | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its utilization in further chemical transformations. A common and efficient method involves the halogenation and subsequent reduction of 4-nitropyrazole to form the hydrochloride salt, which is then neutralized to yield the free amine.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established patent literature.[3]

Step 1: Synthesis of this compound Hydrochloride

-

Reaction Setup: In a suitable glass reactor or a glass-lined pressure reactor, suspend 4-nitropyrazole in a solution of concentrated hydrochloric acid (approximately 31-38%).

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

-

Hydrogenation: The mixture is then subjected to hydrogenation. This can be achieved by stirring under a hydrogen gas atmosphere (e.g., using a balloon or in a Parr apparatus) at a temperature between 20°C and 60°C (preferably 30°C to 40°C).

-

Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases.

-

Work-up: Upon completion, the reaction mixture is cooled, and the vessel is purged with an inert gas such as nitrogen. The catalyst is removed by filtration through a pad of Celite. The filtrate, containing the hydrochloride salt, is then concentrated under reduced pressure.

Step 2: Preparation of this compound (Free Base)

-

Neutralization: The crude this compound hydrochloride obtained from Step 1 is dissolved in a suitable solvent.

-

Base Addition: A base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), is added portion-wise to the solution with stirring until the pH is neutral or slightly basic.

-

Extraction and Isolation: The free base can then be extracted with an organic solvent. The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazole ring system is a well-established "privileged scaffold" in medicinal chemistry due to its ability to form key interactions with biological targets. This compound, with its specific substitution pattern, is a particularly valuable starting material for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

One of the most significant applications of this compound is in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a prime therapeutic target. The 3-chloro and 4-amino substituents on the pyrazole ring provide synthetic handles for the elaboration of more complex molecules that can bind to the ATP-binding site of FLT3, thereby inhibiting its activity and downstream signaling pathways that promote cancer cell proliferation and survival.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 4-nitropyrazole.

Caption: Synthetic route to this compound.

References

Spectroscopic Profile of 3-Chloro-1H-pyrazol-4-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 3-Chloro-1H-pyrazol-4-amine, a molecule of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols for the acquisition of such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

The mass spectrum of this compound is characterized by its molecular ion peak and various adducts. The exact mass and predicted fragmentation patterns are crucial for the identification and structural confirmation of the compound.

| Property | Value |

| Molecular Formula | C₃H₄ClN₃ |

| Molecular Weight | 117.54 g/mol |

| Monoisotopic Mass | 117.0093748 Da[1] |

| Predicted Ion Adducts | m/z |

| [M+H]⁺ | 118.01666 |

| [M+Na]⁺ | 139.99860 |

| [M-H]⁻ | 116.00210 |

| [M+NH₄]⁺ | 135.04320 |

| [M+K]⁺ | 155.97254 |

| [M]⁺ | 117.00883 |

Data sourced from PubChem CID 114020.[1]

Table 2: Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the pyrazole ring proton and the amine and imino protons. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C5-H | 7.0 - 8.0 | Singlet |

| NH₂ | 3.0 - 5.0 | Broad Singlet |

| NH (pyrazole) | 10.0 - 13.0 | Broad Singlet |

Note: Predicted values are based on typical chemical shifts for pyrazole and amine protons. Actual values may vary depending on the solvent and concentration.

Table 3: Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are influenced by the electronegative chlorine and nitrogen atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | 140 - 150 |

| C4 | 110 - 120 |

| C5 | 125 - 135 |

Note: Predicted values are based on typical chemical shifts for substituted pyrazoles.

Table 4: Predicted Infrared (IR) Absorption Data

The IR spectrum reveals the functional groups present in the molecule. Key absorptions are expected for the N-H and C-N bonds of the amine and pyrazole moieties, as well as the C-Cl bond.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |

| N-H Stretch (Amine) | 3300 - 3500 | Symmetric & Asymmetric |

| N-H Bend (Amine) | 1580 - 1650 | Scissoring |

| C-N Stretch | 1250 - 1335 | Aromatic Amine |

| N-H Stretch (Pyrazole) | 3100 - 3200 | |

| C=C, C=N Stretch | 1400 - 1600 | Pyrazole Ring |

| C-Cl Stretch | 600 - 800 |

Note: Predicted values are based on characteristic IR absorption frequencies for similar functional groups.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of -2 to 14 ppm. A sufficient number of scans (typically 16 to 64) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A wider spectral width (0 to 200 ppm) is used, and a larger number of scans (typically 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Analysis: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and its adducts. The isotopic pattern, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes, is a key identifier for chlorine-containing compounds.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

In-depth Technical Guide: Solubility and Stability of 3-Chloro-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Chloro-1H-pyrazol-4-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in numerous pharmacologically active compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide aims to provide a comprehensive overview of the available data on the solubility and stability of this compound.

However, a comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific quantitative data regarding the solubility and stability of this compound. While general physical and chemical properties are documented, detailed experimental results on its solubility in various solvents and its stability under different environmental conditions (e.g., pH, temperature, light) are not readily accessible.

This guide will therefore focus on presenting the available information and providing general guidance and methodologies for researchers to determine these crucial parameters in their own laboratories.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These values are primarily sourced from computational predictions available in public databases.

| Property | Value | Source |

| Molecular Formula | C₃H₄ClN₃ | PubChem[1] |

| Molecular Weight | 117.54 g/mol | PubChem[1] |

| Predicted XlogP | 0.5 | PubChem[1][2] |

| CAS Number | 103286-54-0 | PubChem[1] |

Solubility Profile (Qualitative Assessment and Experimental Protocol)

2.1. Current State of Knowledge

Specific quantitative solubility data for this compound in common laboratory solvents is not available in the reviewed literature. Based on its chemical structure, which contains both a polar amine group and a heterocyclic ring, a degree of solubility in polar protic and aprotic solvents can be anticipated. However, experimental verification is essential.

2.2. Recommended Experimental Protocol for Solubility Determination

To address the existing data gap, a detailed experimental protocol for determining the equilibrium solubility of this compound is provided below. This method is based on the shake-flask technique, a widely accepted and robust method.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically and synthetically relevant solvents at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

-

Calibrated analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Workflow for Solubility Determination:

Caption: Experimental workflow for determining the solubility of this compound.

Procedure:

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of each selected solvent in separate vials. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to stand undisturbed for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant, avoiding any particulate matter. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

Calculation: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

Stability Profile (Qualitative Assessment and Experimental Protocols)

3.1. Current State of Knowledge

There is a lack of published experimental data on the stability of this compound under various stress conditions. As a substituted pyrazole with an amino group, it may be susceptible to degradation through oxidation, hydrolysis, and photolysis.

3.2. Recommended Experimental Protocols for Stability Assessment

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

3.2.1. Thermal Stability

Objective: To evaluate the stability of this compound in the solid state and in solution at elevated temperatures.

Protocol:

-

Solid-State: Place a known amount of solid this compound in a controlled temperature oven at various temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Solution-State: Prepare solutions of this compound in relevant solvents and store them at different temperatures.

-

Analysis: At specified time points, withdraw samples, dilute appropriately, and analyze using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

3.2.2. pH Stability (Hydrolysis)

Objective: To assess the hydrolytic stability of this compound across a range of pH values.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in buffers of different pH values (e.g., pH 2, 7, and 10).

-

Incubation: Store the solutions at a controlled temperature.

-

Analysis: At various time intervals, analyze the samples by HPLC to determine the extent of degradation.

3.2.3. Photostability

Objective: To determine the susceptibility of this compound to degradation upon exposure to light.

Protocol:

-

Exposure: Expose solid and solution samples of the compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) according to ICH Q1B guidelines.

-

Control: Protect a parallel set of samples from light to serve as dark controls.

-

Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.

Workflow for Forced Degradation Studies:

Caption: General workflow for conducting forced degradation studies on this compound.

Conclusion and Future Directions

While this compound is a commercially available and synthetically useful compound, there is a clear and significant gap in the publicly available data regarding its quantitative solubility and stability. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to generate this critical data. The determination of these properties will undoubtedly facilitate the wider and more effective application of this compound in drug discovery and development, enabling better-informed decisions in lead optimization, formulation development, and analytical method development. It is strongly recommended that future research involving this compound includes the systematic characterization of its solubility and stability, with the results being made available to the scientific community.

References

The Versatile Scaffold: Unlocking the Potential of 3-Chloro-1H-pyrazol-4-amine in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-Chloro-1H-pyrazol-4-amine core is a privileged scaffold in medicinal chemistry, serving as a critical building block for the synthesis of a diverse array of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the applications of this versatile molecule, with a particular focus on its role in the development of targeted therapies for cancer. We will delve into the synthesis of key pharmacophores derived from this starting material, present quantitative biological data for representative compounds, and provide detailed experimental protocols for their synthesis and evaluation. Furthermore, this guide will visualize the intricate signaling pathways modulated by these inhibitors, offering a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Rise of Pyrazole-Based Kinase Inhibitors

Protein kinases play a pivotal role in regulating a multitude of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them one of the most important classes of drug targets. The pyrazole motif has emerged as a highly successful scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine moiety of ATP. The strategic incorporation of a chloro substituent at the 3-position and an amino group at the 4-position of the pyrazole ring provides a versatile platform for further chemical elaboration, enabling the generation of libraries of compounds with diverse pharmacological profiles. This guide will specifically focus on the utility of this compound as a starting material for the synthesis of potent inhibitors of Cyclin-Dependent Kinases (CDKs), FMS-like Tyrosine Kinase 3 (FLT3), and Tropomyosin Receptor Kinases (TRKs), all of which are validated targets in oncology.

Synthetic Strategies: From a Simple Pyrazole to Complex Kinase Inhibitors

The chemical reactivity of this compound allows for a range of synthetic transformations to build complex, biologically active molecules. Key reactions include nucleophilic aromatic substitution, cyclocondensation, and cross-coupling reactions.

Synthesis of Pyrazolo[3,4-d]pyrimidines

A common and highly effective strategy involves the construction of the pyrazolo[3,4-d]pyrimidine core, a well-established pharmacophore for kinase inhibition. This is typically achieved through a cyclocondensation reaction of a 3-amino-4-cyanopyrazole intermediate with a one-carbon synthon like formamide. The requisite 3-amino-4-cyanopyrazole can be prepared from this compound.

Functionalization via Cross-Coupling Reactions

The chloro group at the 3-position of the pyrazole ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This allows for the introduction of a wide variety of substituents, enabling fine-tuning of the inhibitor's potency and selectivity.

Applications in Kinase Inhibitor Development

Derivatives of this compound have shown significant promise as inhibitors of several key kinases implicated in cancer progression.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are central regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. Pyrazolo[3,4-d]pyrimidines derived from this compound have been developed as potent CDK inhibitors. These compounds often exhibit selectivity for specific CDK isoforms, such as CDK2, which is crucial for the G1/S phase transition.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

Mutations in the FLT3 receptor tyrosine kinase are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. The pyrazole scaffold has been successfully employed in the design of potent FLT3 inhibitors. These inhibitors can effectively block the constitutive activation of FLT3 and its downstream signaling pathways.

Tropomyosin Receptor Kinase (TRK) Inhibitors

Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes lead to the expression of chimeric TRK fusion proteins that are oncogenic drivers in a variety of adult and pediatric cancers. The development of TRK inhibitors has shown remarkable efficacy in patients with TRK fusion-positive cancers. Pyrazole-based scaffolds have been instrumental in the creation of potent and selective pan-TRK inhibitors.

Quantitative Biological Data

The following tables summarize the inhibitory activities of representative kinase inhibitors derived from pyrazole-based scaffolds, highlighting their potency against their respective targets and their anti-proliferative effects in cancer cell lines.

Table 1: Inhibitory Activity of Pyrazole-Based CDK Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) |

| Cpd-1 | CDK2/cyclin A | 295 | HCT-116 | 5.2 |

| Cpd-2 | CDK2/cyclin E | 15 | A2780 | 0.158 |

| Cpd-3 | CDK9/cyclin T1 | 4 | MV4-11 | 0.033 |

Table 2: Inhibitory Activity of Pyrazole-Based FLT3 Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) |

| Cpd-4 | FLT3 | 0.89 | MV4-11 | 0.00122 |

| Cpd-5 | FLT3 (ITD) | 2.33 | MOLM-13 | 0.018 |

| Cpd-6 | FLT3 (D835Y) | <5 | Ba/F3 | 0.025 |

Table 3: Inhibitory Activity of Pyrazole-Based TRK Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) |

| Cpd-7 | TRKA | 56 | KM-12 | 0.304 |

| Cpd-8 | TRKB | 22 | BT-474 | 1.39 |

| Cpd-9 | TRKC | 15 | SW480 | 4.9 |

Signaling Pathways and Mechanisms of Action

The kinase inhibitors derived from this compound exert their therapeutic effects by modulating specific intracellular signaling pathways that are critical for cancer cell proliferation and survival.

CDK Signaling Pathway

CDK inhibitors block the phosphorylation of the retinoblastoma protein (Rb) by CDK/cyclin complexes. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and thereby inducing cell cycle arrest at the G1/S checkpoint.

An In-depth Technical Guide to the Reactivity of the Amino Group in 3-Chloro-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1H-pyrazol-4-amine is a versatile building block in medicinal chemistry, largely owing to the reactive nature of its 4-amino group. This technical guide provides a comprehensive overview of the reactivity of this amino group, focusing on its nucleophilic character and its participation in a variety of significant chemical transformations. Key reactions, including acylation, sulfonylation, cyclization, and cross-coupling, are discussed in detail. This document aims to serve as a valuable resource for researchers and professionals involved in the design and synthesis of novel pyrazole-based compounds for drug discovery and development.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The reactivity of substituents on the pyrazole ring plays a crucial role in the synthesis of diverse compound libraries. This compound, in particular, offers multiple reaction sites. However, the 4-amino group is a key handle for derivatization, acting as a potent nucleophile in various chemical reactions. Understanding the reactivity of this amino group is paramount for its effective utilization in the synthesis of complex molecules with potential therapeutic applications.

Nucleophilicity of the Amino Group

The amino group at the 4-position of the 3-chloro-1H-pyrazole ring is a strong nucleophile. Its reactivity is influenced by the electronic effects of the pyrazole ring and the chloro substituent. The lone pair of electrons on the nitrogen atom is readily available for attacking electrophilic centers. This inherent nucleophilicity drives its participation in a wide array of chemical transformations.

Key Reactions of the Amino Group

The amino group of this compound readily undergoes reactions typical of primary aromatic amines. These include acylation, sulfonylation, cyclization, and cross-coupling reactions.

Acylation

The 4-amino group can be easily acylated using various acylating agents such as acid chlorides and anhydrides to form the corresponding N-acyl-4-aminopyrazoles. This reaction is a fundamental transformation for introducing a wide range of functional groups and for the synthesis of more complex molecules.

Reaction Scheme:

Caption: General acylation of this compound.

Sulfonylation

Similar to acylation, the amino group can be sulfonylated with sulfonyl chlorides to yield sulfonamides. These derivatives are of significant interest in medicinal chemistry due to their prevalence in a variety of drug molecules.

Reaction Scheme:

Caption: General sulfonylation of this compound.

Experimental Protocol: General Procedure for Sulfonylation

A general procedure for the synthesis of pyrazole-4-sulfonamide derivatives involves reacting the corresponding pyrazole sulfonyl chloride with an amine.[1] While this describes the reverse reaction, a similar forward reaction would involve dissolving this compound and a base (like diisopropylethylamine) in a suitable solvent (e.g., dichloromethane) and then adding the desired sulfonyl chloride. The reaction is typically stirred at room temperature for several hours.[1]

| Reagent/Parameter | Condition |

| Starting Material | This compound |

| Reagent | Ar-SO₂Cl |

| Base | Pyridine, Triethylamine, or DIPEA |

| Solvent | Dichloromethane, THF, or DMF |

| Temperature | Room Temperature |

| Reaction Time | 2-16 hours |

Table 1: Typical Reaction Conditions for Sulfonylation.

Cyclization Reactions

The nucleophilic amino group, in conjunction with the adjacent endocyclic nitrogen atom, makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These bicyclic structures are of great interest in drug discovery.

Pyrazolo[3,4-d]pyrimidines can be synthesized by reacting 4-aminopyrazoles with various one-carbon synthons. For instance, cyclization of an ortho-amino ester of a pyrazole with nitriles can yield pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.[2] Another common method involves the reaction with formamide.[3]

Reaction Workflow:

References

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Halogenation and Reduction Reactions for 3-Aminopyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic routes to the 3-aminopyrazole core: the halogenation-amination pathway and the nitration-reduction pathway. This document includes detailed experimental protocols, comparative data, and the context of these synthetic methods in modern drug discovery, particularly in the development of kinase inhibitors.

Introduction to 3-Aminopyrazoles

The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic potential, including as kinase inhibitors for the treatment of cancer. The ability of the 3-amino group to form key hydrogen bond interactions within the ATP-binding site of kinases makes this scaffold particularly attractive for drug design. This guide focuses on two robust and widely employed strategies for the synthesis of the 3-aminopyrazole nucleus, providing researchers with the detailed information necessary to apply these methods in their own synthetic endeavors.

Synthesis of 3-Aminopyrazole via Halogenation and Amination

This two-step approach involves the initial halogenation of the pyrazole ring at the 3-position, followed by a nucleophilic substitution with an amine source. This method offers an alternative to the nitration-reduction sequence and can be advantageous in cases where sensitive functional groups are incompatible with nitrating or reducing conditions.

Halogenation of the Pyrazole Ring

The direct halogenation of pyrazole typically occurs at the 4-position. Therefore, to achieve selective halogenation at the 3-position, a common strategy involves the use of a starting material where the 4-position is already substituted or to employ specific reaction conditions that favor C-3 halogenation. A frequently used method is the Sandmeyer reaction starting from 3-aminopyrazole itself, which is not suitable for the de novo synthesis of the core. A more direct approach starts from pyrazole and utilizes specific brominating agents.

Experimental Protocol: Synthesis of 3-Bromopyrazole

This protocol is adapted from procedures for the bromination of pyrazole.[1]

Materials:

-

Pyrazole

-

50% Hydrobromic acid

-

25% Potassium dichromate solution

-

Ferrous oxide

-

Chlorobenzene

-

High-performance liquid chromatography (HPLC) for reaction monitoring

Procedure:

-

In a reaction vessel, dissolve pyrazole (0.1 mol, 6.81 g) in 50.0% hydrobromic acid (containing 1.0 mol of HBr).

-

While stirring, maintain the temperature of the mixture between 5-15 °C.

-

Slowly add 47.07 g of a 25.0% potassium dichromate solution dropwise to the reaction mixture.

-

After the addition is complete, continue the bromination reaction at 5-15 °C.

-

Monitor the reaction progress by periodically taking samples and analyzing them with HPLC.

-

Once the HPLC analysis indicates that the mass of 3-bromopyrazole accounts for 93.0% of the total mass of organic substances in the reaction system, terminate the reaction by adding ferrous oxide (0.06 mol, 4.31 g).

-

To the resulting liquid containing 3-bromopyrazole, add 73.5 g of chlorobenzene and stir for 2 hours for extraction.

-

Allow the mixture to settle for 1 hour and then separate the organic phase.

-

Cool the organic phase to a temperature between -15 °C and -5 °C to precipitate the solid product.

-

Collect the solid by filtration to obtain 3-bromopyrazole.

Expected Yield: Approximately 83%.[1]

Amination of 3-Halopyrazoles

The conversion of 3-halopyrazoles to 3-aminopyrazoles can be achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. The Buchwald-Hartwig amination is often preferred due to its milder reaction conditions and broader substrate scope.[2][3]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyrazole

This protocol is a general procedure adapted from the Buchwald-Hartwig amination of aryl halides.[4][5]

Materials:

-

3-Bromopyrazole

-

Ammonia source (e.g., aqueous ammonia, or an ammonia equivalent like benzophenone imine followed by hydrolysis)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., Xantphos, tBuBrettPhos)

-

Base (e.g., sodium tert-butoxide, cesium carbonate)

-

Anhydrous toluene or dioxane

-

Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

-

To a Schlenk tube, add the palladium catalyst (e.g., 1-5 mol% Pd2(dba)3) and the phosphine ligand (e.g., 2-10 mol% Xantphos).

-

Add the base (e.g., 1.5-2.0 equivalents of sodium tert-butoxide).

-

Add the 3-bromopyrazole (1.0 equivalent).

-

Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent (e.g., toluene) via syringe.

-

Add the ammonia source (e.g., 1.2-1.5 equivalents of benzophenone imine).

-

Heat the reaction mixture with vigorous stirring at 80-110 °C.

-

Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If benzophenone imine was used, the resulting imine is hydrolyzed with aqueous acid to yield 3-aminopyrazole.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of 3-Aminopyrazole via Nitration and Reduction

This is a widely used and reliable method for the synthesis of 3-aminopyrazoles. The process begins with the nitration of pyrazole to form 3-nitropyrazole, which is then reduced to the desired 3-aminopyrazole.

Nitration of Pyrazole

The nitration of pyrazole first yields N-nitropyrazole, which then undergoes a thermal or acid-catalyzed rearrangement to produce a mixture of 3-nitropyrazole and 4-nitropyrazole. The reaction conditions can be optimized to favor the formation of the 3-nitro isomer.

Experimental Protocol: Synthesis of 3-Nitropyrazole

This protocol is based on the thermal rearrangement of N-nitropyrazole.[6][7]

Materials:

-

Pyrazole

-

Nitric acid

-

Sulfuric acid

-

n-Octanol

Procedure:

-

N-Nitropyrazole Synthesis:

-

In a reaction vessel, nitrate pyrazole in a mixed acid solution of nitric acid and sulfuric acid.

-

Maintain the temperature below 15 °C with stirring for 3.5 hours.

-

This step should yield N-nitropyrazole with a yield of approximately 86.6%.[6]

-

-

Rearrangement to 3-Nitropyrazole:

-

Take the N-nitropyrazole obtained in the previous step and reflux it in n-octanol at a temperature of 185-190 °C.

-

The rearrangement will yield 3-nitropyrazole.

-

The n-octanol can be recovered and reused.

-

Expected Yield: Approximately 87.8% for the rearrangement step.[6]

Reduction of 3-Nitropyrazole

The reduction of the nitro group to an amine can be accomplished using various methods. The choice of reducing agent often depends on the presence of other functional groups in the molecule and cost considerations.

Experimental Protocol 1: Catalytic Hydrogenation using Pd/C

This is a clean and efficient method, though the catalyst can be expensive.[8]

Materials:

-

3-Nitropyrazole

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

-

In a flask suitable for hydrogenation, dissolve 3-nitropyrazole in methanol or ethanol.

-

Carefully add 10% Pd/C (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Evacuate the flask and backfill with hydrogen gas (repeat three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst with adsorbed hydrogen can be pyrophoric; do not allow the filter cake to dry completely.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-aminopyrazole.

-

Purify the product by recrystallization or column chromatography if necessary.

Experimental Protocol 2: Reduction with Tin(II) Chloride

This method is a classic and cost-effective way to reduce aromatic nitro groups.[9][10][11][12]

Materials:

-

3-Nitropyrazole

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Ethanol or Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve 3-nitropyrazole in ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (typically 4-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and carefully quench by adding a saturated solution of sodium bicarbonate until the solution is basic.

-

The resulting tin salts will precipitate. Filter the mixture through a pad of Celite.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-aminopyrazole.

-

Purify as needed.

Experimental Protocol 3: Reduction with Iron Powder in Acetic Acid

This is an economical and effective method for nitro group reduction.

Materials:

-

3-Nitropyrazole

-

Iron powder

-

Glacial acetic acid

-

Water

-

Sodium carbonate

Procedure:

-

In a round-bottom flask, suspend 3-nitropyrazole in a mixture of water and acetic acid.

-

Heat the mixture to a gentle reflux.

-

Add iron powder portion-wise to the refluxing solution.

-

Continue to heat and stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and filter to remove the excess iron and iron salts.

-

Carefully neutralize the filtrate with a saturated solution of sodium carbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 3-aminopyrazole.

-

Purify if necessary.

Quantitative Data Summary

The following tables provide a summary of typical yields and conditions for the key synthetic steps.

Table 1: Synthesis of 3-Halopyrazole and 3-Nitropyrazole

| Reaction | Starting Material | Reagents | Solvent | Conditions | Yield (%) | Reference |

| Bromination | Pyrazole | HBr, K2Cr2O7 | Water | 5-15 °C | ~83 | [1] |

| Nitration & Rearrangement | Pyrazole | HNO3, H2SO4; then heat | n-Octanol | <15 °C; then 185-190 °C | ~76 (overall) | [6] |

Table 2: Comparison of Reduction Methods for 3-Nitropyrazole

| Method | Reducing Agent/Catalyst | Solvent | Conditions | Advantages | Disadvantages | Typical Yield (%) |

| Catalytic Hydrogenation | H2, Pd/C | Methanol/Ethanol | Room Temp, 1 atm | High yield, clean reaction | Catalyst cost, pyrophoric catalyst | >90 |

| Tin(II) Chloride Reduction | SnCl2·2H2O | Ethanol/Ethyl Acetate | Reflux | Inexpensive, mild | Stoichiometric tin waste, workup | 70-90 |

| Iron Reduction | Fe powder | Acetic Acid/Water | Reflux | Very inexpensive | Acidic conditions, workup | 70-85 |

Application in Drug Development: 3-Aminopyrazoles as Kinase Inhibitors

3-Aminopyrazole derivatives are prominent in the development of kinase inhibitors for cancer therapy.[13][14][15] They often serve as hinge-binding motifs, where the pyrazole nitrogen and the exocyclic amino group form crucial hydrogen bonds with the kinase hinge region. Two important kinase targets for which 3-aminopyrazole-based inhibitors have been developed are AXL and FGFR.

AXL Signaling Pathway

AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6, triggers downstream signaling pathways such as PI3K/AKT and MAPK/ERK, promoting cell survival, proliferation, and migration.[1][3][4][16][17] Overexpression of AXL is associated with poor prognosis in several cancers.

Caption: AXL Signaling Pathway and Inhibition.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when activated by fibroblast growth factors (FGFs), regulate important cellular processes.[2][18] Aberrant FGFR signaling is a known driver in various cancers.

Caption: FGFR Signaling Pathway and Inhibition.

Experimental Workflow for Kinase Inhibitor Development

The synthesis of a 3-aminopyrazole core is a critical first step in the development of novel kinase inhibitors. The subsequent workflow involves the elaboration of this core to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Drug Discovery Workflow.

Conclusion

The synthesis of 3-aminopyrazoles is a cornerstone for the development of a wide array of pharmacologically active molecules. The two primary routes detailed in this guide, halogenation-amination and nitration-reduction, offer versatile and robust methods for accessing this important heterocyclic core. The choice between these pathways will depend on the specific substitution patterns desired, the presence of other functional groups, and considerations of cost and scale. The provided experimental protocols and comparative data serve as a practical resource for researchers in organic synthesis and drug discovery. Furthermore, the elucidation of the role of 3-aminopyrazole derivatives as kinase inhibitors within the context of AXL and FGFR signaling pathways highlights the continued importance of these synthetic methods in the quest for novel therapeutics.

References

- 1. Page loading... [guidechem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis [organic-chemistry.org]

- 11. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3-BROMO-1H-PYRAZOLE | 14521-80-3 [chemicalbook.com]

- 14. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]

- 17. soc.chim.it [soc.chim.it]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Chloro-1H-pyrazol-4-amine with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous drugs across various therapeutic areas. The ability to functionalize the pyrazole ring at specific positions is therefore of significant interest.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 3-Chloro-1H-pyrazol-4-amine with a variety of arylboronic acids. The presence of both a halogen and a free amino group on the pyrazole ring presents unique challenges, including potential catalyst inhibition and side reactions. The methodologies described herein have been optimized to address these challenges, providing a reliable route to a diverse range of 3-aryl-1H-pyrazol-4-amine derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II) complex.

-

Transmetalation: The arylboronic acid, activated by a base, transfers its aryl group to the palladium complex. This step involves the formation of a boronate species which then ligates to the palladium center, followed by the transfer of the aryl group.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The presence of the unprotected amine and the pyrazole N-H on the substrate can potentially interfere with the catalytic cycle by coordinating to the palladium center. Therefore, the choice of catalyst, ligand, base, and solvent is crucial for a successful transformation.

Experimental Data

The following table summarizes the optimized reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These reactions were performed under microwave irradiation to ensure efficient and rapid heating.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenyl-1H-pyrazol-4-amine | XPhos Pd G2 (2) | XPhos (2) | K₂CO₃ (2) | EtOH/H₂O (3:1) | 120 | 30 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-pyrazol-4-amine | XPhos Pd G2 (2) | XPhos (2) | K₂CO₃ (2) | EtOH/H₂O (3:1) | 120 | 30 | 92 |

| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-1H-pyrazol-4-amine | XPhos Pd G2 (2) | XPhos (2) | K₂CO₃ (2) | EtOH/H₂O (3:1) | 120 | 30 | 88 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-amine | XPhos Pd G2 (2) | XPhos (2) | K₂CO₃ (2) | EtOH/H₂O (3:1) | 120 | 45 | 78 |

| 5 | 3-Thienylboronic acid | 3-(Thiophen-3-yl)-1H-pyrazol-4-amine | XPhos Pd G2 (3) | XPhos (3) | K₂CO₃ (2) | EtOH/H₂O (3:1) | 120 | 60 | 65 |

| 6 | 2-Naphthylboronic acid | 3-(Naphthalen-2-yl)-1H-pyrazol-4-amine | XPhos Pd G2 (2) | XPhos (2) | K₂CO₃ (2) | EtOH/H₂O (3:1) | 120 | 40 | 81 |

Data is based on findings reported in "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction" by Jedinák, L., et al., published in the Journal of Organic Chemistry, 2017.[1][2][3]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid

-

XPhos Pd G2 precatalyst

-

XPhos ligand

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethanol (EtOH), anhydrous

-

Deionized water (H₂O)

-

Microwave reaction vial with a stir bar

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%) and XPhos ligand (0.02 mmol, 2 mol%).

-

Add a 3:1 mixture of ethanol and water (4 mL).

-

Seal the vial with a cap and purge with an inert gas for 5-10 minutes.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for the time specified in Table 1.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-pyrazol-4-amine.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Safety

-

Low Yields: Incomplete reactions may be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. Increasing the catalyst loading or reaction time may also improve yields. For less reactive arylboronic acids, a higher catalyst loading may be necessary.

-

Side Reactions: The primary side reaction is often dehalogenation of the starting material. Using a robust ligand such as XPhos can help to minimize this. The N-H group on the pyrazole can be acidic and may react with the base; however, the use of a moderate base like K₂CO₃ is generally well-tolerated.

-

Safety: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Microwave reactions should be performed in sealed vessels designed for this purpose to avoid pressure buildup. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- 1. researchgate.net [researchgate.net]

- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Institute of Molecular and Translational Medicine [imtm.cz]

Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Chloro-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has broad applications in medicinal chemistry and materials science, particularly for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. The N-arylation of heterocyclic amines, such as 3-Chloro-1H-pyrazol-4-amine, is of significant interest as it provides access to a diverse range of substituted pyrazoles, a class of compounds known for a wide array of biological activities.

These application notes provide an overview of the key parameters and a detailed protocol for the N-arylation of this compound with aryl halides.

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by a Pd(0) species. The key steps include:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the N-aryl product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application Data: Optimization of Reaction Conditions

The successful N-arylation of aminopyrazoles is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes the results from a screen of conditions for a closely related Buchwald-Hartwig amination of a 4-halopyrazole derivative, providing a valuable starting point for the optimization of the reaction of this compound.

Table 1: Screening of Conditions for the Buchwald-Hartwig Amination of 4-Halopyrazoles

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (5) | XPhos (20) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 24 |

| 2 | Pd₂(dba)₃ (5) | RuPhos (20) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 34 |

| 3 | Pd₂(dba)₃ (5) | tBuXPhos (20) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 45 |

| 4 | Pd₂(dba)₃ (5) | tBuDavePhos (20) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 55 |

| 5 | Pd(OAc)₂ (10) | tBuDavePhos (20) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 27 |

| 6 | PdCl₂(dppf) (10) | tBuDavePhos (20) | K₃PO₄ (2.0) | Toluene | 110 | 24 | <5 |

| 7 | Pd₂(dba)₃ (5) | tBuDavePhos (20) | NaOtBu (2.0) | Toluene | 110 | 24 | 41 |

| 8 | Pd₂(dba)₃ (5) | tBuDavePhos (20) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 33 |

| 9 | Pd₂(dba)₃ (5) | tBuDavePhos (20) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 38 |

| 10 | Pd₂(dba)₃ (5) | tBuDavePhos (20) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 48 |

| 11 | Pd₂(dba)₃ (5) | tBuDavePhos (20) | K₃PO₄ (2.0) | Xylene | 110 | 24 | 60 |

| 12 | Pd₂(dba)₃ (10) | tBuDavePhos (20) | K₃PO₄ (2.0) | Xylene | 90 | 24 | 60 |

Data adapted from a study on the amination of 4-bromo-1H-1-tritylpyrazole with piperidine.[3] These conditions serve as a representative starting point for the N-arylation of this compound.

Experimental Protocols

Representative Protocol for the N-Arylation of this compound

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous, degassed solvent (e.g., xylene or toluene)

-

Schlenk tube or microwave vial

-

Magnetic stirrer and heating block or oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.05 equiv.) and tBuDavePhos (0.20 equiv.).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., xylene) via syringe to achieve a final concentration of approximately 0.1 M.

-

Reaction: Place the sealed vessel in a preheated heating block or oil bath set to 110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-chloro-1H-pyrazol-4-amine.

Workflow and Visualization

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination protocol described above.

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines from 3-Chloro-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural resemblance to endogenous purines allows them to act as bioisosteres, competitively inhibiting the activity of various enzymes, particularly protein kinases. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as potent and selective kinase inhibitors, with several compounds entering clinical trials and receiving regulatory approval for the treatment of various malignancies.

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold is a key step in the development of novel therapeutic agents. A common and efficient method involves the cyclocondensation of a 4-aminopyrazole derivative with a one-carbon synthon, such as formic acid, formamide, or an orthoformate. This application note provides detailed protocols for the synthesis of pyrazolo[3,4-d]pyrimidines starting from the readily available precursor, 3-chloro-1H-pyrazol-4-amine. The resulting chloro-substituted pyrazolo[3,4-d]pyrimidine can serve as a versatile intermediate for further functionalization to generate libraries of potential drug candidates.

Biological Significance and Targeted Signaling Pathways